HDAC6 Engagement: The Defining Gain-of-Function Differentiator Versus HDAC8/BRPF1-IN-1 (Compound 23a)
HDAC6/8/BRPF1-IN-1 (Compound 37) is distinguished from its closest in-class analog, HDAC8/BRPF1-IN-1 (Compound 23a), by the acquisition of HDAC6 inhibitory activity. Compound 23a showed low in vitro activity against HDAC6, whereas Compound 37 inhibits HDAC6 with an IC50 of 344 ± 41 nM, providing a tangible biochemical readout for α-tubulin deacetylation studies that 23a cannot deliver [1]. This gain-of-function is attributed to the para-substitution pattern on the benzhydroxamic acid cap group in Compound 37, as confirmed by docking studies into the HDAC6 crystal structure (PDB 5EDU) [1].
| Evidence Dimension | HDAC6 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 344 ± 41 nM (HDAC6) |
| Comparator Or Baseline | HDAC8/BRPF1-IN-1 (Compound 23a): low in vitro activity against HDAC6 (no IC50 determinable due to weak inhibition) |
| Quantified Difference | Qualitative gain: Compound 37 demonstrates submicromolar HDAC6 inhibition; Compound 23a shows negligible HDAC6 engagement |
| Conditions | Recombinant human HDAC6; fluorogenic peptide substrate ZMAL (Z-(Ac)Lys-AMC); in vitro enzymatic assay [1] |
Why This Matters
For researchers requiring concurrent modulation of HDAC6-driven tubulin acetylation alongside HDAC8 and BRPF1 engagement, HDAC6/8/BRPF1-IN-1 is the only commercially available compound from this chemical series that provides all three activities in a single molecule—procurement of Compound 23a will not yield an HDAC6-dependent cellular phenotype.
- [1] Ghazy E, Zeyen P, Herp D, et al. Design, synthesis, and biological evaluation of dual targeting inhibitors of histone deacetylase 6/8 and bromodomain BRPF1. European Journal of Medicinal Chemistry. 2020;200:112338. doi:10.1016/j.ejmech.2020.112338 View Source
